(Z)-6-(benzyloxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-6-(benzyloxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PTP1B inhibitor, which is a protein tyrosine phosphatase that plays a crucial role in regulating insulin signaling. The inhibition of PTP1B has been shown to improve insulin sensitivity, making it a promising target for the treatment of type 2 diabetes.
Scientific Research Applications
Synthesis and Structural Analysis
Compounds containing benzofuran and furan units, such as "(Z)-3-(1-Benzofuran-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile," have been synthesized and structurally analyzed, demonstrating the Z geometry of the acrylonitrile group and π–π stacking interactions between 1-benzofuran groups. This study highlights the potential of similar compounds for further exploration in molecular design and synthesis (Narsimha R Penthala, S. Parkin, P. Crooks, 2012).
Applications in Various Fields
Benzofuran and furan derivatives, including those structurally related to "(Z)-6-(benzyloxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one," find applications across a broad spectrum of fields such as pharmaceuticals, agrochemicals, polymers, and materials science. Their versatility is due to the unique chemical properties that allow for the creation of compounds with tailored functionalities for specific uses (B. Keay, J. M. Hopkins, Peter W. Dibble, 2008).
Catalysis and Green Chemistry
Research on furan and benzofuran derivatives, including similar compounds, has led to the development of catalytic processes and green chemistry applications. For instance, the use of ZnO nanoparticles has facilitated the synthesis of chromene derivatives through green synthetic methods, showcasing the environmental benefits and efficiency of employing such catalysts in organic synthesis (F. Rostami-Charati et al., 2015).
Renewable Aromatics Production
The conversion of biomass-derived furans into valuable aromatic chemicals represents a significant step towards sustainable chemistry. Studies have demonstrated how zirconium phosphates grafted on mesoporous silicas can catalyze the conversion of furans into para-xylene, highlighting the role of such compounds in facilitating the transition to renewable sources for chemical production (Saravanan Kasipandi et al., 2020).
Biobased Polymeric Materials
The synthesis of bio-based benzoxazine monomers from guaiacol, furfurylamine, and stearylamine underscores the potential of furan derivatives in creating sustainable materials. These studies demonstrate how furan moieties can enhance polymerization processes, offering pathways to new, fully bio-based polymeric materials with desirable properties (CaiFei Wang et al., 2012).
properties
IUPAC Name |
(2Z)-2-(furan-2-ylmethylidene)-6-phenylmethoxy-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O4/c21-20-17-9-8-16(23-13-14-5-2-1-3-6-14)11-18(17)24-19(20)12-15-7-4-10-22-15/h1-12H,13H2/b19-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTWCURDACSWIX-UNOMPAQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CO4)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CO4)/O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.